molecular formula C7H3BrFNO B1438337 1-Bromo-3-fluoro-5-isocyanatobenzene CAS No. 1094485-14-9

1-Bromo-3-fluoro-5-isocyanatobenzene

Cat. No.: B1438337
CAS No.: 1094485-14-9
M. Wt: 216.01 g/mol
InChI Key: SIOKYKPILYGSTR-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-5-isocyanatobenzene is an organic compound with the molecular formula C7H3BrFNO. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and isocyanate groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Scientific Research Applications

1-Bromo-3-fluoro-5-isocyanatobenzene has a wide range of applications in scientific research:

Safety and Hazards

The compound has several hazard statements including H302, H315, H318, and H334 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

Biochemical Analysis

Cellular Effects

1-Bromo-3-fluoro-5-isocyanatobenzene has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of kinases involved in cell signaling, leading to changes in downstream signaling pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These effects on cellular processes highlight the compound’s potential as a tool for studying cell biology and developing therapeutic agents .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and biochemical processes. At high doses, this compound can exhibit toxic or adverse effects, including cell death and tissue damage. These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy in preclinical studies and for developing appropriate dosing regimens for potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-fluoro-5-isocyanatobenzene can be synthesized through several methodsThe reaction conditions typically include the use of halogenating agents such as bromine and fluorine sources, along with catalysts to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-fluoro-5-isocyanatobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted benzene derivatives, urea compounds, and various oxidized or reduced forms of the original compound .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3-fluoro-5-chlorobenzene
  • 1-Bromo-3-fluoro-5-iodobenzene
  • 1-Bromo-3-fluoro-5-nitrobenzene

Uniqueness

1-Bromo-3-fluoro-5-isocyanatobenzene is unique due to the presence of the isocyanate group, which imparts distinct reactivity compared to other halogenated benzene derivatives. This makes it particularly valuable in the synthesis of urea derivatives and other bioactive compounds .

Properties

IUPAC Name

1-bromo-3-fluoro-5-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO/c8-5-1-6(9)3-7(2-5)10-4-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOKYKPILYGSTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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